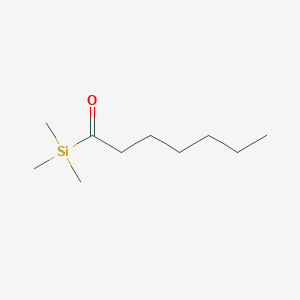

1-(Trimethylsilyl)heptan-1-one

Description

1-(Trimethylsilyl)heptan-1-one is a ketone derivative featuring a heptanone backbone substituted with a trimethylsilyl (TMS) group at the 1-position. The TMS group is known for its steric bulk and electron-donating properties, which significantly influence the compound’s physical and chemical behavior. Trimethylsilyl groups are widely used in organic synthesis to modulate reactivity, enhance volatility, and stabilize intermediates .

Properties

CAS No. |

82903-03-5 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

1-trimethylsilylheptan-1-one |

InChI |

InChI=1S/C10H22OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h5-9H2,1-4H3 |

InChI Key |

HQZUZWVVCZFPGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Trimethylsilyl)heptan-1-one can be achieved through various synthetic routes. One common method involves the reaction of heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether by removing the hydrogen chloride produced during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Trimethylsilyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride typically produces an alcohol.

Scientific Research Applications

1-(Trimethylsilyl)heptan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.

Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of drug candidates.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)heptan-1-one exerts its effects is primarily related to its ability to act as a protecting group for alcohols. The trimethylsilyl group can temporarily block reactive sites on a molecule, allowing for selective reactions to occur at other positions. This protection is achieved through the formation of a silyl ether, which can be removed under specific conditions to regenerate the original alcohol .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-(Trimethylsilyl)heptan-1-one with structurally related heptanone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Physical and Chemical Properties

*Inferred properties based on analogous TMS-containing compounds.

†Predicted state due to TMS group’s volatility-enhancing effects.

Research Findings and Trends

- Mobility Studies : Solid-state NMR of TMS-containing polymers () reveals that the TMS group’s high mobility extends to adjacent carbons, suggesting similar dynamic behavior in this compound .

- Purification Challenges : TMS-substituted oils (e.g., ) often require chromatography for purification, whereas crystalline analogs () are easily isolated via crystallization .

- Thermal Stability : The TMS group’s thermal stability contrasts with acetoxyethyl or furan derivatives (), which decompose under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.